molecular formula C8H7IN2 B13649549 3-Amino-4-iodo-5-methylbenzonitrile

3-Amino-4-iodo-5-methylbenzonitrile

Cat. No.: B13649549
M. Wt: 258.06 g/mol
InChI Key: QSJNNXVRLVUQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-iodo-5-methylbenzonitrile typically involves multiple steps. One common method starts with the iodination of 4-methylbenzonitrile to produce 3-iodo-4-methylbenzonitrile . This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-iodo-5-methylbenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-iodo-5-methylbenzonitrile is unique due to the presence of both amino and iodo groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-amino-4-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3

InChI Key

QSJNNXVRLVUQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.